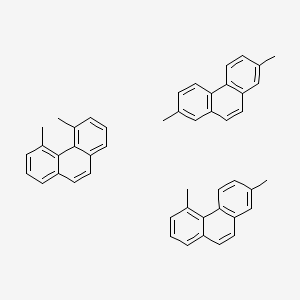
2,5-/2,7-/4,5-Dimethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-/2,7-/4,5-Dimethylphenanthrene are derivatives of phenanthrene, a polycyclic aromatic hydrocarbon. These compounds are characterized by the presence of methyl groups at specific positions on the phenanthrene ring system. The molecular formula for each of these compounds is C16H14, and they have a molecular weight of 206.2824 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-/2,7-/4,5-Dimethylphenanthrene typically involves the alkylation of phenanthrene. For instance, the Friedel-Crafts alkylation reaction can be employed, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production methods for these compounds are similar to laboratory synthesis but on a larger scale. The process involves the same Friedel-Crafts alkylation but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-/2,7-/4,5-Dimethylphenanthrene undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Hydrogenation reactions can reduce the aromatic rings to form partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst at elevated pressures and temperatures.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation at temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Partially or fully hydrogenated phenanthrene derivatives.
Substitution: Nitro- and sulfonic acid-substituted phenanthrene derivatives.
Scientific Research Applications
2,5-/2,7-/4,5-Dimethylphenanthrene have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for their potential use in drug development and as probes for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-/2,7-/4,5-Dimethylphenanthrene involves their interaction with molecular targets such as enzymes and receptors. These compounds can intercalate into DNA, affecting its replication and transcription. They may also inhibit or activate specific enzymes, leading to various biochemical effects. The pathways involved include oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylphenanthrene
- 2,7-Dimethylphenanthrene
- 4,5-Dimethylphenanthrene
- 1,12-Dimethylbenzo[c]phenanthrene
- 1,14-Dimethyldibenzo[c,g]phenanthrene
- Octamethylnaphthalene
- Decaphenylanthracene
Uniqueness
2,5-/2,7-/4,5-Dimethylphenanthrene are unique due to the specific positions of the methyl groups on the phenanthrene ring, which influence their chemical reactivity and physical properties. The steric interactions between the methyl groups can cause the aromatic system to twist out of planarity, affecting their behavior in chemical reactions and interactions with biological molecules .
Properties
Molecular Formula |
C48H42 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
2,5-dimethylphenanthrene;2,7-dimethylphenanthrene;4,5-dimethylphenanthrene |
InChI |
InChI=1S/3C16H14/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)15;1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13;1-11-6-9-15-14(10-11)8-7-13-5-3-4-12(2)16(13)15/h3*3-10H,1-2H3 |
InChI Key |
LAPWUNLRSNSKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)C.CC1=CC2=C(C=C1)C3=C(C=CC=C3C=C2)C.CC1=C2C(=CC=C1)C=CC3=CC=CC(=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


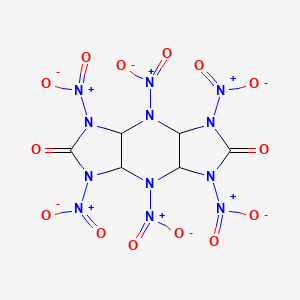
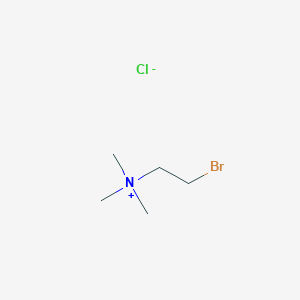
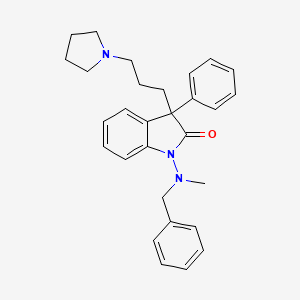
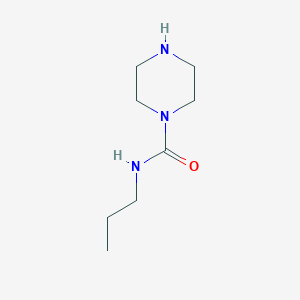
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
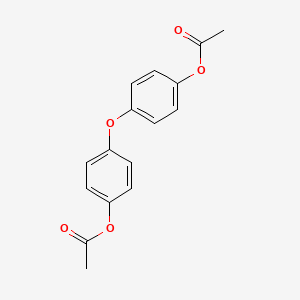

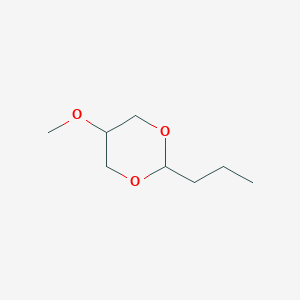

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
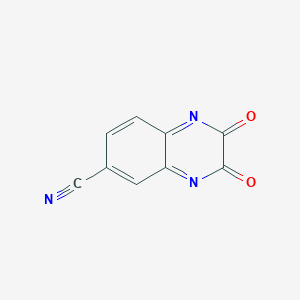
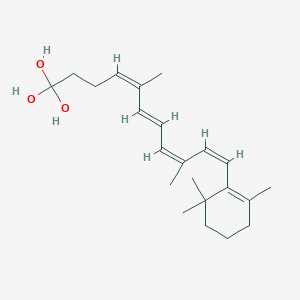
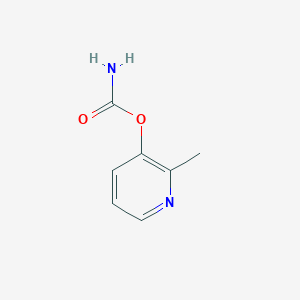
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
